molecular formula C16H26O10 B098358 [(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate CAS No. 19318-51-5

[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate

Cat. No. B098358
CAS RN: 19318-51-5
M. Wt: 378.37 g/mol
InChI Key: LYLOENTWFQIZDS-KLHDSHLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate, commonly known as TDA, is an organic compound that has gained significant attention in the field of scientific research in recent years. TDA is a derivative of triacontanol, a long-chain alcohol that is naturally found in plant waxes. TDA has been found to possess several unique properties that make it a promising candidate for various applications in the field of science.

Scientific Research Applications

TDA has been found to possess several unique properties that make it a promising candidate for various applications in the field of science. TDA has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. It has also been found to enhance plant growth and development. TDA has been used in several scientific research studies to investigate its potential applications in various fields, including medicine, agriculture, and biotechnology.

Mechanism of Action

The mechanism of action of TDA is not fully understood. However, it is believed that TDA exerts its effects by modulating various signaling pathways in cells. TDA has been found to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis. TDA has also been found to inhibit the nuclear factor-kappa B (NF-kB) signaling pathway, which is involved in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
TDA has been found to possess several biochemical and physiological effects. TDA has been found to enhance plant growth and development by promoting root growth, increasing chlorophyll content, and enhancing photosynthesis. TDA has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. TDA has been found to exhibit antitumor properties by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

TDA has several advantages as a research tool. TDA is relatively easy to synthesize and can be obtained in large quantities. TDA is also stable under laboratory conditions and can be stored for extended periods. However, TDA also has some limitations. TDA is not readily soluble in water, which can make it challenging to use in some experiments. TDA also has a relatively short half-life, which can limit its effectiveness in some studies.

Future Directions

TDA has several potential applications in various fields, including medicine, agriculture, and biotechnology. Future research studies could focus on investigating the potential of TDA as a therapeutic agent for various diseases, including cancer and viral infections. TDA could also be used to enhance plant growth and development, which could have significant implications for agriculture. Further research could also focus on investigating the mechanism of action of TDA and identifying new signaling pathways that are modulated by TDA.

Synthesis Methods

TDA can be synthesized using a simple two-step process. The first step involves the reduction of triacontanal to triacontanol using sodium borohydride. The second step involves the acetylation of triacontanol using acetic anhydride and pyridine as a catalyst. The final product obtained is TDA. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

CAS RN

19318-51-5

Molecular Formula

C16H26O10

Molecular Weight

378.37 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate

InChI

InChI=1S/C16H26O10/c1-9(17)23-7-13(21-5)16(26-12(4)20)15(22-6)14(25-11(3)19)8-24-10(2)18/h13-16H,7-8H2,1-6H3/t13-,14-,15-,16-/m1/s1

InChI Key

LYLOENTWFQIZDS-KLHDSHLOSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC)OC(=O)C)OC

SMILES

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC(=O)C)OC

Canonical SMILES

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC(=O)C)OC

synonyms

2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate

Origin of Product

United States

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